molecular formula C13H17N B6266231 3-phenyl-octahydrocyclopenta[b]pyrrole CAS No. 1053170-20-9

3-phenyl-octahydrocyclopenta[b]pyrrole

Cat. No.: B6266231
CAS No.: 1053170-20-9
M. Wt: 187.3
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Description

Significance of Nitrogen-Containing Bicyclic Systems in Complex Molecular Architectures

Nitrogen-containing bicyclic systems are integral to a vast array of biologically active molecules. sigmaaldrich.comrsc.org Their rigid, three-dimensional structures provide a well-defined scaffold for the precise spatial arrangement of functional groups, a key factor in molecular recognition and biological activity. rsc.org These frameworks are found in numerous natural products, including alkaloids, and form the core of many synthetic drugs. nih.gov The fusion of two rings can impart unique conformational constraints and electronic properties that are not present in their monocyclic counterparts.

Overview of the Octahydrocyclopenta[b]pyrrole (B2973046) Ring System

The octahydrocyclopenta[b]pyrrole ring system, also known as 2-azabicyclo[3.3.0]octane, consists of a five-membered cyclopentane (B165970) ring fused to a five-membered pyrrolidine (B122466) ring. nih.govnih.gov This bicyclic structure can exist in various stereoisomeric forms due to the stereocenters at the ring junction. The parent compound and its derivatives have gained attention as versatile building blocks in organic synthesis. researchgate.netchemicalbook.com The octahydrocyclopenta[c]pyrrole (B1584311) isomer has also been explored for its potential in medicinal chemistry. researchgate.netchemicalbook.com

Structural Elucidation Challenges and Stereochemical Considerations in Fused Ring Systems

The determination of the precise stereochemistry of substituted octahydrocyclopenta[b]pyrroles presents a considerable challenge. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are indispensable for elucidating the three-dimensional structure and relative configuration of the substituents.

A notable study on the synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles highlighted the complexity of controlling regioselectivity. Depending on the phosphine (B1218219) ligand used in a palladium-catalyzed reaction, either the 5-aryl or the 6-aryl isomer could be selectively synthesized with high diastereoselectivity. nih.govnih.gov This demonstrates the subtle yet powerful influence of catalysts in directing the outcome of reactions involving these fused ring systems.

Contextualizing 3-phenyl-octahydrocyclopenta[b]pyrrole within the Broader Pyrrolidine and Cyclopentane Fused Scaffolds

The this compound molecule is a specific derivative within the larger family of pyrrolidine and cyclopentane fused scaffolds. The pyrrolidine ring is a common motif in a wide range of bioactive compounds. researchgate.net The fusion with a cyclopentane ring introduces additional conformational rigidity and alters the electronic environment of the nitrogen atom.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the synthesis and properties of related aryl-substituted octahydrocyclopenta[b]pyrroles provide valuable insights. nih.govnih.gov For instance, the palladium-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides has been shown to produce 6-aryl octahydrocyclopenta[b]pyrroles. nih.gov This methodology could potentially be adapted for the synthesis of the 3-phenyl isomer, although controlling the regioselectivity would be a critical challenge.

The introduction of a phenyl group at the 3-position would further influence the steric and electronic properties of the molecule, potentially leading to interesting and unique chemical reactivity and biological activity. The phenyl group's aromaticity and size would likely impact the conformational preferences of the bicyclic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-5-10(6-3-1)12-9-14-13-8-4-7-11(12)13/h1-3,5-6,11-14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUWJZVDTUHQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053170-20-9
Record name 3-phenyl-octahydrocyclopenta[b]pyrrole
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Strategic Synthetic Methodologies for 3 Phenyl Octahydrocyclopenta B Pyrrole and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-phenyl-octahydrocyclopenta[b]pyrrole reveals several logical disconnections to plausible starting materials. The core octahydrocyclopenta[b]pyrrole (B2973046) skeleton can be disconnected at the C-N bond and a C-C bond of the pyrrolidine (B122466) ring, suggesting a cyclization strategy. A primary disconnection approach involves breaking the bond between the nitrogen and the cyclopentane (B165970) ring, leading back to a substituted cyclopentane with a pending amino group or a precursor to it.

A key strategic consideration is the introduction of the phenyl group at the 3-position. This can be envisioned as occurring either early in the synthesis, with the phenyl group present on a precursor that is then elaborated into the bicyclic system, or as a late-stage functionalization of a pre-formed octahydrocyclopenta[b]pyrrole core. The latter approach offers greater flexibility for analogue synthesis.

A plausible retrosynthetic pathway for the bicyclic core involves a [3+2] cycloaddition reaction between an azomethine ylide and a cyclopentene (B43876) derivative. Alternatively, an intramolecular cyclization of an appropriately functionalized cyclopentylamine (B150401) derivative can be considered. For the 3-phenyl substituted target, a key disconnection would be the bond between the phenyl group and the pyrrolidine ring, suggesting a nucleophilic addition of a phenyl organometallic reagent to a suitable electrophile, or a cross-coupling reaction.

Enantioselective and Diastereoselective Synthetic Routes to the Octahydrocyclopenta[b]pyrrole Skeleton

The construction of the octahydrocyclopenta[b]pyrrole skeleton with control over its multiple stereocenters is a significant synthetic challenge. Several powerful methodologies have been developed to address this, ensuring high levels of enantioselectivity and diastereoselectivity.

Application of Dynamic Kinetic Resolution in Stereocontrolled Synthesis

Dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of pyrrolidines and can be conceptually extended to the synthesis of the octahydrocyclopenta[b]pyrrole system. In this approach, a racemic starting material is converted into a single, or a highly enriched, enantiomer of the product. This is achieved by subjecting the racemate to a chiral catalyst or reagent that selectively reacts with one enantiomer, while simultaneously racemizing the unreactive enantiomer.

For instance, the DKR of N-protected pyrrolidines has been achieved through the use of a chiral ligand in combination with an organolithium base. The resulting enantiomerically enriched lithiated species can then be trapped with an electrophile. While direct application to the this compound is not explicitly detailed in the literature, the principle can be applied to a suitable precursor, such as a racemic octahydrocyclopenta[b]pyrrol-2-one.

A representative example of DKR in pyrrolidine synthesis is the work of Coldham and coworkers, who employed a chiral diamine ligand to effect the DKR of N-Boc-2-lithiopyrrolidine. This methodology provides access to enantiomerically enriched 2-substituted pyrrolidines.

Utilization of Meyers' Tricyclic Lactam Methodology for Chiral Bicyclic Systems

Meyers' tricyclic lactam methodology is a well-established and highly effective strategy for the asymmetric synthesis of a variety of nitrogen-containing heterocycles. This method relies on the use of a chiral auxiliary, typically derived from an amino alcohol, to control the stereochemical outcome of reactions. A key application relevant to the target scaffold is the synthesis of cis-fused bicyclic (3aS,6aS)- and (3aR,6aR)-hexahydrocyclopenta[b]pyrrol-2-one. rsc.org

This methodology involves the condensation of a γ-keto acid with a chiral amino alcohol to form a tricyclic lactam. The chiral auxiliary then directs the stereoselective reduction of the ketone or the addition of a nucleophile. Subsequent removal of the chiral auxiliary furnishes the enantiomerically enriched bicyclic lactam. This lactam is a versatile intermediate that can be further elaborated to the desired this compound. The diastereoselectivity of the initial cyclization is often very high, providing excellent control over the relative stereochemistry of the fused ring system.

A study by Ordóñez et al. demonstrated the synthesis of all cis-fused stereoisomers of phosphonic and phosphinic analogues of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a key intermediate in the synthesis of the ACE inhibitor ramipril. rsc.org The cornerstone of their approach was the highly diastereoselective synthesis of the cis-fused bicyclic hexahydrocyclopenta[b]pyrrol-2-one using Meyers' tricyclic lactam methodology. rsc.org

Asymmetric Aza-Cope Rearrangements for Bridged Ring Systems

Asymmetric aza-Cope rearrangements represent another powerful strategy for the construction of stereochemically defined pyrrolidines and related bicyclic systems. The aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an N-allylenamine or a related species. When combined with a subsequent Mannich cyclization, it provides a rapid entry into functionalized pyrrolidine rings.

The stereochemical outcome of the aza-Cope rearrangement can be controlled through the use of a chiral catalyst or by employing a substrate with existing stereocenters that bias the transition state geometry. This approach has been successfully applied to the synthesis of a variety of alkaloids and other natural products containing the pyrrolidine motif.

While a specific application to the this compound is not extensively documented, the general principles of the asymmetric aza-Cope rearrangement can be applied. A potential strategy would involve the rearrangement of a precursor containing a cyclopentenyl group and an appropriately substituted allylic amine. The resulting iminium ion intermediate would then undergo a stereoselective Mannich cyclization to forge the bicyclic octahydrocyclopenta[b]pyrrole core.

Installation of the Phenyl Substituent at the 3-Position

Late-Stage Phenylation Strategies

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, allowing for the rapid diversification of complex molecular scaffolds. In the context of this compound synthesis, late-stage phenylation would involve the introduction of the phenyl group onto a pre-formed octahydrocyclopenta[b]pyrrole core.

One promising approach for late-stage C-H phenylation involves the use of photoredox catalysis. This methodology allows for the activation of C-H bonds under mild conditions, enabling their functionalization with aryl groups. For instance, a pre-formed octahydrocyclopenta[b]pyrrole could be subjected to a photoredox-catalyzed reaction with a suitable phenylating agent, such as a phenyldiazonium salt or a phenyl halide.

Another strategy for late-stage phenylation is the use of transition-metal-catalyzed cross-coupling reactions. This would require the presence of a suitable functional group, such as a halide or a triflate, at the 3-position of the octahydrocyclopenta[b]pyrrole. A subsequent Suzuki, Stille, or other cross-coupling reaction with a phenylboronic acid or a related organometallic reagent would then install the phenyl group. While this is not strictly a C-H functionalization, it represents a viable and often high-yielding approach to late-stage arylation.

Incorporation of Phenyl-Containing Precursors

The direct incorporation of a phenyl group onto the octahydrocyclopenta[b]pyrrole framework can be effectively achieved through the use of phenyl-containing precursors in palladium-catalyzed reactions. A notable strategy involves the reaction of a common precursor, N-aryl-2-allylcyclopent-3-en-1-amine, with aryl bromides. nih.gov This methodology allows for the selective synthesis of different isomers based on the reaction conditions and the phosphine (B1218219) ligand employed. nih.govacs.org

In a specific example, the reaction of a cyclopentene-containing amine precursor with an aryl bromide, such as 4-bromotoluene, can lead to the formation of the corresponding 6-aryl octahydrocyclopenta[b]pyrrole. nih.gov Although the primary focus of the study was on 5- and 6-aryl isomers, the mechanistic pathway suggests the potential for accessing other substituted derivatives. nih.govacs.org The choice of the N-aryl substituent on the precursor also plays a crucial role in the reaction's efficiency and selectivity.

Table 1: Synthesis of Aryl-Substituted Octahydrocyclopenta[b]pyrroles using Phenyl-Containing Precursors nih.gov

Precursor (1a) Aryl Bromide Catalyst System Product(s) Yield (%)
N-(4-methoxyphenyl)-2-allylcyclopent-3-en-1-amine 4-bromobiphenyl Pd₂(dba)₃ / P(o-tol)₃ Mixture of 2, 3, 4, and 5 19 (2), 32 (3), 5 (4), 12 (5)

Product 3 corresponds to the 6-aryl isomer, and product 5 to the 5-aryl isomer.

Catalytic Approaches in Octahydrocyclopenta[b]pyrrole Synthesis

Catalysis is central to the efficient synthesis of the octahydrocyclopenta[b]pyrrole core. Palladium catalysis, in particular, has been extensively studied for the construction of this bicyclic system through reactions of γ-(N-arylamino)alkenes with aryl bromides. nih.govacs.org The choice of the phosphine ligand in these palladium-catalyzed reactions is critical and can direct the reaction towards different products. nih.govnih.gov For instance, bulky, electron-rich phosphine ligands tend to favor C-N bond-forming reductive elimination. acs.org

Beyond palladium, other transition metals have been employed. For the synthesis of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a key intermediate for certain pharmaceuticals, catalysts containing cobalt and/or nickel have been utilized. google.com For example, the reduction of a precursor in the presence of a Raney-nickel catalyst can yield the desired product. google.com The catalytic reduction to saturate the pyrrole (B145914) ring and remove a benzyl (B1604629) protecting group can also be achieved using catalysts like Pd(OH)₂ on carbon or Pd on carbon. google.com

Table 2: Influence of Phosphine Ligand on Product Distribution in Pd-Catalyzed Synthesis nih.gov

Ligand Cone Angle (°) Product Selectivity
Bulky ligands (e.g., P(t-Bu)₃) ≥178 Favors N-arylation (product 2)
Medium-sized ligands (e.g., P(o-tol)₃) 160-174 Favors formation of 5-aryl isomer (product 5)

Cascade and Multicomponent Reactions Towards Functionalized Derivatives

Cascade and multicomponent reactions offer a powerful and atom-economical approach to construct complex molecular architectures like functionalized octahydrocyclopenta[b]pyrroles from simple starting materials in a single pot. These reactions are highly efficient as they obviate the need for isolation and purification of intermediates. rsc.org

A notable example is the aza-Piancatelli rearrangement, which can be part of a cascade sequence to generate substituted cyclopenta[b]pyrroles. researchgate.net For instance, a cascade aza-Piancatelli/hydroamination reaction has been developed to produce densely substituted cyclopenta[b]pyrroles with three contiguous stereogenic centers. researchgate.net This particular method utilizes pyrrole-3-carbinols as precursors. Another approach involves a calcium(II)/copper(II) catalytic sequence in a one-pot reaction of furan (B31954) and aniline (B41778) derivatives to access a diverse range of cyclopenta[b]pyrroles. rsc.org This sequential bicatalytic system relies on an aza-Piancatelli/hydroamination sequence. rsc.org The rearrangement of furylcarbinols with hydroxylamines also provides access to functionalized cyclopentane derivatives that can serve as versatile scaffolds. rsc.org

Synthesis of Stereoisomers of this compound

The stereoselective synthesis of this compound is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry. Palladium-catalyzed reactions have been shown to proceed with excellent levels of diastereoselectivity in the synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles. nih.govnih.gov The diastereomeric ratio (dr) in these reactions can be as high as ≥ 20:1. nih.govacs.org

The stereochemical outcome is influenced by the catalyst system and the reaction conditions. The mechanistic pathway involves the formation of a C-C and a C-N bond, potentially creating up to two stereocenters in a single step. nih.govacs.org The synthesis of specific stereoisomers, such as the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, has been described, highlighting the control over stereochemistry that can be achieved. google.com The preparation of cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylate has also been reported, with the potential for isolation of individual enantiomers. google.com

Advanced Stereochemical Characterization and Control

Determination of Absolute and Relative Stereochemistry of 3-phenyl-octahydrocyclopenta[b]pyrrole

The definitive assignment of absolute and relative stereochemistry for the various isomers of this compound relies on a combination of advanced spectroscopic and crystallographic techniques. While specific data for the title compound is not extensively published, the methodologies applied to analogous structures provide a clear framework.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguous determination of both relative and absolute stereochemistry. For a molecule like this compound, obtaining a suitable crystal of a single stereoisomer is the primary challenge. Once obtained, the diffraction data can provide precise bond lengths, bond angles, and torsional angles, defining the conformation in the solid state. The absolute configuration can be determined using anomalous dispersion effects, often by introducing a heavy atom into the structure or by using specific X-ray wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 2D techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), is crucial for determining the relative stereochemistry in solution. NOESY experiments can reveal through-space proximities between protons, which helps in assigning their relative positions (cis or trans) on the bicyclic core. For instance, a strong NOE between the proton at C3 and a proton on the cyclopentane (B165970) ring would indicate a cis relationship.

A hypothetical analysis of proton-proton coupling constants (³J) can also provide stereochemical insights. Based on the Karplus equation, the magnitude of the coupling constant is related to the dihedral angle between the coupled protons. This can help to deduce the relative configuration of substituents.

Technique Information Provided Remarks
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformation.Requires a single crystal of a pure stereoisomer.
2D NMR (NOESY) Relative stereochemistry in solution, through-space proton proximities.Crucial for establishing cis/trans relationships of substituents.
¹H NMR (Coupling Constants) Relative stereochemistry, dihedral angles between protons.Application of the Karplus equation to deduce spatial relationships.

Conformational Analysis of the Fused Ring System

The octahydrocyclopenta[b]pyrrole (B2973046) core is a fused 5,5-bicyclic system. The fusion of the two five-membered rings (cyclopentane and pyrrolidine) can result in either a cis or a trans-fused system. Each of these can exist in various puckered conformations to relieve ring strain.

The cyclopentane ring typically adopts an envelope or twist conformation. The pyrrolidine (B122466) ring also exists in similar puckered forms. The fusion of these two rings restricts the conformational flexibility. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for predicting the relative energies of different conformations of both the cis- and trans-fused isomers. These calculations can help identify the most stable, low-energy conformations.

For this compound, the orientation of the phenyl group (axial vs. equatorial) at C3 further complicates the conformational landscape. The steric bulk of the phenyl group will significantly influence the preferred conformation, generally favoring an equatorial position to minimize steric interactions.

Isomer Type Possible Conformations Key Factors Influencing Stability
Cis-fused Various envelope and twist combinationsRing strain, steric interactions of substituents.
Trans-fused Generally more rigid than the cis-isomerRing strain, steric interactions of substituents.

Chirality Transfer Mechanisms in Asymmetric Syntheses

The asymmetric synthesis of this compound involves the transfer of chirality from a chiral catalyst or auxiliary to the product. One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.

In a potential asymmetric synthesis, a chiral metal catalyst (e.g., based on silver or copper) could coordinate with the azomethine ylide precursor. The chiral ligands on the metal create a chiral environment that directs the approach of the dipolarophile, leading to the formation of one enantiomer of the cycloadduct in excess. The exact mechanism of chirality transfer depends on the specific catalyst system and the nature of the reactants, but it generally involves the formation of a well-defined, stereochemically biased transition state.

Another approach could involve the asymmetric hydrogenation of a precursor containing a double bond within the pyrrole (B145914) ring. nih.gov Chiral transition metal catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, can deliver hydrogen to one face of the double bond with high enantioselectivity. nih.gov

Diastereoselectivity and Enantioselectivity Studies

The synthesis of this compound can lead to multiple diastereomers and enantiomers. Controlling both aspects is a key challenge in synthetic organic chemistry.

Diastereoselectivity: In reactions such as 1,3-dipolar cycloadditions, the relative orientation of the reactants in the transition state determines the diastereoselectivity. For example, the reaction of an azomethine ylide with a substituted cyclopentene (B43876) can lead to different diastereomers depending on whether the cycloaddition occurs on the same face (syn) or opposite face (anti) of the existing substituents on the cyclopentene ring. Studies on related systems have shown that high diastereoselectivity can be achieved by careful choice of reactants and reaction conditions. core.ac.uk

Enantioselectivity: Achieving high enantioselectivity typically requires the use of chiral catalysts or auxiliaries. For instance, in a catalytic asymmetric 1,3-dipolar cycloaddition, the enantiomeric excess (e.e.) of the product is a direct measure of the catalyst's ability to differentiate between the two enantiotopic faces of the prochiral dipolarophile or dipole. Research on similar pyrrolidine syntheses has reported excellent enantioselectivities (often >90% e.e.) using well-designed chiral catalysts. nih.gov

Selectivity Type Controlling Factors Typical Methods
Diastereoselectivity Steric and electronic interactions in the transition state.Substrate control, reagent control.
Enantioselectivity Chiral catalysts, chiral auxiliaries, chiral reagents.Asymmetric catalysis, use of stoichiometric chiral sources.

Separation and Purification Techniques for Stereoisomers

When a synthesis does not produce a single stereoisomer, separation and purification are necessary.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most common and effective methods for separating enantiomers. nih.govwvu.edu CSPs are typically based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated or immobilized on a silica (B1680970) support. nih.gov The different interactions of the enantiomers with the chiral environment of the CSP lead to different retention times, allowing for their separation. The separation of diastereomers is generally more straightforward and can often be achieved using standard achiral chromatography (e.g., silica gel column chromatography) because diastereomers have different physical properties.

Derivatization: In some cases, enantiomers can be separated by derivatizing them with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by standard chromatographic or crystallization techniques, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

Separation Target Primary Technique Stationary Phase
Enantiomers Chiral HPLC, Chiral SFCChiral Stationary Phase (CSP)
Diastereomers Standard Column Chromatography, HPLCAchiral (e.g., Silica Gel, C18)

Spectroscopic and Analytical Techniques for Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 3-phenyl-octahydrocyclopenta[b]pyrrole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are necessary to assign all proton and carbon signals unambiguously.

The ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting). Protons on the phenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm), while the protons on the saturated octahydrocyclopenta[b]pyrrole (B2973046) framework would be found in the upfield aliphatic region (typically δ 1.0-4.0 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The phenyl carbons would resonate in the δ 125-150 ppm range, while the sp³ hybridized carbons of the fused ring system would appear at higher field strengths.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and stereochemistry of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the proton-proton connectivities within the cyclopentane (B165970) and pyrrolidine (B122466) rings, allowing for the assignment of adjacent protons. For example, the proton at the C3 position would show a correlation to its neighbors on the C3a and C2 positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is critical for piecing together the entire molecular framework. It would show correlations between the C3 proton and the carbons of the phenyl ring, confirming the point of attachment. It would also establish the connectivity between the two fused rings by showing correlations between protons on one ring and carbons on the other across the ring junction (e.g., H-3a to C-6a).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is the primary NMR method for determining the stereochemistry of the molecule. For instance, a NOESY correlation between the proton at C3 and a proton at C3a would suggest they are on the same face of the molecule (a cis relationship). The absence of such a correlation would imply a trans relationship.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and stereoisomer.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations
Phenyl-C'-~145HMBC to H-3, H-2', H-6'
Phenyl-H7.2-7.4127-129HSQC to respective carbons; COSY to other phenyl protons
C3~3.5~50COSY to H-2, H-3a; HSQC to C-3; HMBC to Phenyl-C'
N-HBroad--
Aliphatic C-H1.5-3.025-65COSY to adjacent protons; HSQC to attached carbons

X-ray Crystallography for Definitive Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting electron density map allows for the determination of:

Absolute Connectivity: Confirming the exact bonding sequence.

Bond Lengths and Angles: Providing precise measurements of all intramolecular distances and angles.

Stereochemistry: Unambiguously establishing the relative configuration of all chiral centers. For this compound, this would definitively show the cis or trans fusion of the rings and the orientation of the phenyl group relative to the bicyclic system.

While NMR provides the structure in solution, X-ray crystallography gives a static picture of the molecule in the crystalline lattice, serving as the gold standard for structural proof.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the synthesized compound. ekb.eg A standard reversed-phase HPLC method would show a single sharp peak if the compound is pure, with the area of the peak being proportional to its concentration. Impurities would appear as separate peaks.

Due to the presence of multiple chiral centers, this compound can exist as a mixture of enantiomers and diastereomers. Chiral HPLC is essential for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a chiral synthesis. ekb.eg This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. The result is two separate peaks for the two enantiomers, and the ratio of their areas is used to calculate the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination Conditions: Chiral Stationary Phase Column, Mobile Phase: Hexane/Isopropanol.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (e.e.)
(3R, 3aS, 6aR) - Isomer10.298,50097.0%
(3S, 3aR, 6aS) - Isomer12.51,500

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns. miamioh.edu In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₃H₁₇N), the exact mass would be 187.1361 g/mol .

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is weak and prone to cleavage, a common pathway for amines. miamioh.edu This would lead to the loss of an alkyl radical from the ring system.

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the pyrrolidine ring would result in a fragment at m/z 77 (C₆H₅⁺) and a fragment corresponding to the bicyclic system (M-77).

Ring Fragmentation: The fused cyclopentane and pyrrolidine rings can undergo various cleavages to produce a series of smaller fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
187[C₁₃H₁₇N]⁺Molecular Ion (M⁺)
110[M - C₆H₅]⁺Loss of phenyl group
91[C₇H₇]⁺Tropylium ion (rearrangement)
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.

For this compound, the IR spectrum would display several characteristic absorption bands:

N-H Stretch: A moderate, sharp absorption in the range of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group. libretexts.org

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H bonds on the phenyl ring. vscht.cz

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would confirm the presence of the sp³-hybridized C-H bonds in the saturated ring system.

Aromatic C=C Bends: Characteristic absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchSecondary Amine
3030-3100C-H StretchAromatic Ring
2850-2960C-H StretchAliphatic (CH₂, CH)
1450-1600C=C StretchAromatic Ring

Theoretical and Computational Investigations of 3 Phenyl Octahydrocyclopenta B Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of a molecule. For 3-phenyl-octahydrocyclopenta[b]pyrrole, these calculations can predict its behavior in chemical reactions and its interactions with biological targets.

The electronic structure of this compound can be analyzed through the computation of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov

In analogous N-aryl substituted pyrrolidine (B122466) systems, the introduction of an aromatic ring has been shown to influence the electronic properties. nih.gov For this compound, the phenyl group is expected to be the primary location of the HOMO, indicating that this region is electron-rich and susceptible to electrophilic attack. The LUMO is also anticipated to be distributed across the phenyl ring.

The electrostatic potential surface maps the charge distribution and is invaluable for predicting non-covalent interactions. For this molecule, the nitrogen atom of the pyrrolidine ring is expected to have a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. The phenyl group will exhibit a more complex potential surface with regions of both positive and negative potential.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

PropertyPredicted CharacteristicRationale
HOMO Localization Primarily on the phenyl ringThe π-system of the phenyl group is typically the most electron-rich region.
LUMO Localization Distributed across the phenyl ringThe π* orbitals of the phenyl group are the lowest energy unoccupied orbitals.
HOMO-LUMO Gap ModerateThe saturated bicyclic core may slightly increase the gap compared to a simple phenyl-pyrrolidine.
Electrostatic Potential (Nitrogen) NegativeThe lone pair of electrons on the nitrogen atom creates a region of negative potential.
Electrostatic Potential (Phenyl Ring) π-facial negative potential above and below the ringThe electron cloud of the aromatic system.

The nature of the frontier molecular orbitals allows for the prediction of the molecule's reactivity. The nucleophilic character of the nitrogen atom in the pyrrolidine ring suggests it can act as a base or a nucleophile in chemical reactions. The phenyl group, based on its HOMO distribution, would be susceptible to electrophilic aromatic substitution. The precise regioselectivity of such reactions would be influenced by the electronic effects of the pyrrolidine ring attachment.

Conversely, the LUMO distribution on the phenyl ring indicates that it could undergo nucleophilic attack under certain conditions, particularly if activated by appropriate substituents, though this is less likely for an unsubstituted phenyl ring.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Mechanics

The flexibility of the five-membered cyclopentane (B165970) and pyrrolidine rings in the this compound system leads to a complex conformational landscape. The pyrrolidine ring is known to adopt envelope or twist conformations. nih.gov The fusion of the cyclopentane ring introduces further constraints and potential puckering modes. nih.gov

Molecular mechanics (MM) and quantum mechanics (QM) methods are employed to explore the potential energy surface and identify stable conformers. MM methods are computationally less expensive and suitable for initial broad conformational searches, while QM methods, such as Density Functional Theory (DFT), provide more accurate energetic and geometric information for the identified low-energy conformers. researchgate.net

The orientation of the phenyl group relative to the bicyclic core will be a key determinant of conformational stability. The phenyl group can adopt different rotational positions (rotamers), and the lowest energy conformer will likely be one that minimizes steric clashes with the fused ring system. The relative energies of these conformers are critical for understanding which shapes the molecule is likely to adopt in different environments.

Table 2: Potential Low-Energy Conformers of this compound

Conformer TypeDescriptionPredicted Relative Stability
Axial Phenyl The phenyl group is oriented axially with respect to the pyrrolidine ring.Likely higher in energy due to potential 1,3-diaxial interactions.
Equatorial Phenyl The phenyl group is oriented equatorially with respect to the pyrrolidine ring.Likely lower in energy due to reduced steric hindrance.
Ring Puckering Variants Different envelope and twist conformations of the cyclopentane and pyrrolidine rings.The relative energies would depend on the specific puckering and the position of the phenyl group.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational stability and flexibility. acs.org By simulating the motion of the atoms at a given temperature, MD can reveal the transitions between different conformational states and the time scales on which these transitions occur.

For this compound, MD simulations could be used to assess the stability of the low-energy conformers identified through MM and QM calculations. These simulations can also illustrate the range of motion of the phenyl group and the flexibility of the fused ring system in a solvent environment. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Prohibited Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov For this compound, QSPR studies could be employed to predict various properties without the need for experimental measurements. These properties could include, for example, solubility, boiling point, or refractive index.

The development of a QSPR model would involve calculating a set of molecular descriptors for a series of related compounds. These descriptors, which can be constitutional, topological, geometric, or electronic, are then used to build a mathematical equation that relates them to the property of interest. For instance, descriptors such as molecular weight, polar surface area, and various shape indices could be used to predict the aqueous solubility of this compound and its derivatives. srce.hr

In Silico Modeling of Ligand-Receptor Interactions (Focus on Methodological Aspects)

The potential of this compound as a ligand for a biological receptor can be investigated using in silico modeling techniques like molecular docking. nih.govresearchgate.net This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The methodological approach to docking this compound would involve:

Receptor Preparation: Obtaining the 3D structure of the target receptor, often from a protein database. This step involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: Generating a 3D model of the lowest energy conformer of this compound and assigning appropriate charges. The flexibility of the ligand is often taken into account during the docking process.

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand within the receptor's active site. The scoring function estimates the binding affinity, and the pose with the best score is considered the most likely binding mode. wikipedia.org

The results of such a study would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the receptor, providing a rationale for its potential biological activity.

Chemical Reactivity and Derivatization Studies of the 3 Phenyl Octahydrocyclopenta B Pyrrole Scaffold

Reactions at the Pyrrolidine (B122466) Nitrogen (N-Alkylation, N-Acylation, N-Protection/Deprotection)

The secondary amine of the pyrrolidine ring is a primary site for chemical modification, readily undergoing N-alkylation, N-acylation, and protection/deprotection reactions.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. For instance, in the synthesis of related N-heterocycles, propylene (B89431) carbonate has been utilized as a green N-alkylating agent under neat conditions, leading to N-(2-hydroxypropyl) derivatives. nih.govnih.gov Another method involves the use of alkyl halides in the presence of a base. Ultrasound has been shown to promote the N-alkylation of pyrrole (B145914) using potassium superoxide (B77818) as a base in the presence of 18-crown-6. bohrium.com

N-Acylation: N-acylation is a common transformation, often used to introduce amide functionalities. This can be achieved using acyl chlorides or carboxylic acids activated with coupling agents. For example, N-acylbenzotriazoles are efficient acylating agents for secondary amines. organic-chemistry.org In the context of related pyrrole structures, N-acylation has been achieved using carboxylic acids in the presence of trifluoroacetic anhydride. lookchem.com A notable application is the acylation of octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives with N-protected amino acids, a key step in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Ramipril. google.com

N-Protection/Deprotection: Due to the reactivity of the pyrrolidine nitrogen, protection is often necessary during multi-step syntheses. Common protecting groups for pyrrolidines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl (B1604629) ester is a documented intermediate, showcasing the use of both Boc and benzyl ester protecting groups. scbt.com Deprotection strategies are well-established; for example, Boc groups are removed under acidic conditions, while Cbz groups are typically cleaved by hydrogenolysis. The 2,2,2-trichloroethoxycarbonyl (Troc) group is another useful protecting group for pyrroles that can be removed with zinc and acetic acid. organic-chemistry.orgnih.govbath.ac.uk The use of 2,5-dimethylpyrrole as a protecting group for primary amines, which can be removed with dilute hydrochloric acid, has also been explored, with microwave irradiation significantly reducing reaction times.

Table 1: Examples of N-Protection and Deprotection Strategies for Pyrrole Scaffolds
Protecting GroupProtection Reagent/ConditionsDeprotection ConditionsReference
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA) or HCl
Benzyloxycarbonyl (Cbz)Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)
2,2,2-Trichloroethoxycarbonyl (Troc)Troc-ClZn, Acetic Acid organic-chemistry.orgnih.govbath.ac.uk
Tosyl (Ts)Tosyl chloride (TsCl)NaOH, MeOH/H₂O bath.ac.uk
2,5-DimethylpyrroleAcetonylacetone, microwaveDilute HCl, microwave

Functional Group Transformations Involving the Phenyl Moiety

The phenyl ring of the 3-phenyl-octahydrocyclopenta[b]pyrrole scaffold is susceptible to electrophilic aromatic substitution, although its reactivity is influenced by the electron-donating nature of the attached pyrrolidine ring. Expected reactions include nitration, halogenation, and Friedel-Crafts reactions, which would likely be directed to the ortho- and para-positions.

While specific examples for the this compound molecule are not extensively documented in the reviewed literature, general principles of electrophilic aromatic substitution on phenyl-substituted N-heterocycles apply. science.gov The reactivity of substituted phenyl radicals towards various substrates has been studied, indicating that the phenyl moiety can participate in radical reactions. nih.gov Fulleropyrrolidines with a phenyl group on the pyrrolidine ring have been synthesized, and the electronic effects of substituents on the phenyl ring have been investigated.

Reactions at the Cyclopentane (B165970) Ring (e.g., Oxidation, Reduction, Substitution)

The saturated cyclopentane ring is generally less reactive than the other parts of the molecule. However, specific catalytic systems can enable its functionalization.

Substitution: A significant reaction involving the cyclopentane ring is the palladium-catalyzed arylation. Studies have shown the selective synthesis of 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through a Pd-catalyzed reaction with aryl bromides. nih.govnih.gov The selectivity for the 6-aryl isomer over the 5-aryl isomer can be controlled by the choice of phosphine (B1218219) ligand. nih.govnih.gov This transformation is a powerful tool for introducing diversity at the cyclopentane ring.

Oxidation: While the cyclopentane ring is saturated, oxidation is theoretically possible. The low-temperature oxidation mechanism of cyclopentane has been studied, revealing that the dominant product is cyclopentene (B43876) via HO₂ elimination. researchgate.net In more complex bicyclic systems, Swern oxidation of a diol on a bicyclo[2.2.1]heptene core yields the corresponding dione, though unexpected ring-opening can occur in pyrazine-fused analogs. mdpi.com Such oxidative strategies could potentially be applied to hydroxylated derivatives of the this compound scaffold.

Table 2: Palladium-Catalyzed Arylation of an N-Aryl-3-cyclopentenylamine Precursor
Aryl BromidePhosphine LigandProductYield (%)Reference
4-Bromotoluenedppp6-(p-tolyl)-...44 nih.gov
4-BromotolueneP(t-Bu)₂Me5-(p-tolyl)-...Good to excellent nih.gov
VariousDependent on desired isomer5- or 6-aryl derivativesVaries nih.govnih.gov

Exploitation of the Carboxylic Acid Functionality (if present in derivatives)

Derivatives of this compound bearing a carboxylic acid group, particularly at the 2-position, are crucial intermediates in the synthesis of pharmaceuticals. The (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a key building block for the ACE inhibitor Ramipril. google.com The synthesis of this carboxylic acid can be achieved through catalytic reduction of a precursor. google.com

The carboxylic acid functionality is a versatile handle for further derivatization through esterification and amidation.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, the benzyl ester, which can also serve as a protecting group. nih.gov The ethyl ester has also been synthesized. google.com General methods for esterification of aromatic carboxylic acids, such as using POCl₃, are well-established and could be applied to these derivatives.

Amidation: Amidation is a key reaction for this class of compounds. In the synthesis of Ramipril, the (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is coupled with an ethyl ester of a dipeptide mimic via an amide bond formation. google.com This is typically achieved using standard peptide coupling reagents.

Ring-Opening and Ring-Closing Reactions of the Bicyclic System

Ring-Closing Reactions: The synthesis of the octahydrocyclopenta[b]pyrrole (B2973046) scaffold itself involves ring-closing reactions. A prominent method is the [3+2] cycloaddition between an azomethine ylide and an alkene. nih.gov This approach allows for the construction of the fused bicyclic system with high stereocontrol. Another strategy involves a sequential bicatalytic process using calcium(II) and copper(II) salts to promote an aza-Piancatelli/hydroamination sequence, yielding cyclopenta[b]pyrroles from furan (B31954) and aniline (B41778) derivatives. rsc.org

Ring-Opening Reactions: The octahydrocyclopenta[b]pyrrole ring system is relatively stable due to the absence of significant ring strain, unlike smaller rings such as aziridines. researchgate.net However, ring-opening reactions of nitrogen heterocycles are known and can be a tool for skeletal remodeling. researchgate.net For instance, chlorodiazirines can promote the ring expansion of pyrroles to pyridines. acs.org While specific ring-opening reactions for the this compound scaffold are not detailed in the literature reviewed, such transformations could potentially be achieved under specific conditions, for example, through oxidative cleavage or reductive ring opening. researchgate.netbeilstein-journals.org

Formation of Analogues and Homologues

The development of analogues and homologues of the this compound scaffold is of significant interest for structure-activity relationship (SAR) studies in drug discovery.

Analogues: A wide range of analogues can be synthesized by varying the substituents at different positions.

Phenyl Ring Substitution: As discussed in section 6.2, electrophilic substitution on the phenyl ring can introduce various functional groups.

Cyclopentane Ring Substitution: The palladium-catalyzed arylation allows for the introduction of different aryl groups at the 6-position of the cyclopentane ring. nih.govnih.gov

Pyrrolidine Nitrogen Substitution: N-alkylation and N-acylation reactions provide access to a vast array of analogues with different groups on the nitrogen atom.

Carboxylic Acid Derivatives: Esterification and amidation of the carboxylic acid derivatives lead to a diverse set of ester and amide analogues. google.comgoogle.comnih.gov

Homologues: Homologues of the this compound system, where the ring sizes are altered, can also be synthesized. For example, a related structure, 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide, which contains a fused pyran ring instead of a cyclopentane ring, has been reported.

Table of Mentioned Chemical Compounds

Compound NameMolecular FormulaScaffold/Derivative Type
This compoundC₁₃H₁₇NCore Scaffold
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidC₈H₁₃NO₂Carboxylic acid derivative
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochlorideC₁₅H₂₀ClNO₂Benzyl ester derivative
RamiprilC₂₃H₃₂N₂O₅ACE inhibitor drug
1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn EsterC₂₃H₃₂N₂O₅Protected peptide derivative
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamideC₁₄H₁₈N₂O₂Homologue with pyran ring
6-Aryl octahydrocyclopenta[b]pyrrolesVariesAnalogue with cyclopentane substitution
5-Aryl octahydrocyclopenta[b]pyrrolesVariesAnalogue with cyclopentane substitution
N-TosylpyrroleC₁₀H₁₁NO₂SProtected pyrrole
2,2,2-Trichloroethoxycarbonyl (Troc) protected pyrroleC₇H₆Cl₃NO₂Protected pyrrole

Emerging Research Avenues and Future Directions for 3 Phenyl Octahydrocyclopenta B Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has spurred the development of novel synthetic strategies for constructing the octahydrocyclopenta[b]pyrrole (B2973046) core. Traditional methods are being replaced by innovative catalytic systems that offer higher yields, selectivity, and sustainability.

A notable advancement is the use of palladium-catalyzed reactions. For instance, the reaction of γ-(N-arylamino)alkenes with aryl bromides can be controlled to selectively produce either 5-aryl or 6-aryl octahydrocyclopenta[b]pyrroles by tuning the phosphine (B1218219) ligand. nih.gov This method allows for the formation of a C-C and a C-N bond with high diastereoselectivity (dr ≥ 20:1) in a single step. nih.gov Another sustainable approach involves a manganese-catalyzed, solvent-free conversion of 1,4-diols and primary amines into pyrroles, avoiding the formation of less desirable byproducts like pyrrolidines. nih.gov

Multicomponent reactions (MCRs) are also gaining prominence as they allow the construction of complex molecules like substituted pyrrolidines in a single, efficient operation. acs.orgnih.govnih.gov A diversity-oriented synthesis employing a sequential calcium(II)/copper(II) catalytic system provides versatile access to cyclopenta[b]pyrroles and related nitrogen-containing heterocycles from simple furan (B31954) and aniline (B41778) derivatives. rsc.org Furthermore, the dehydrogenation of pyrrolidines to pyrroles using a B(C₆F₅)₃ catalyst presents a novel strategy for late-stage functionalization. acs.org These methods represent a significant step towards more atom-economical and environmentally benign syntheses.

Table 1: Comparison of Catalytic Systems for Pyrrole (B145914)/Pyrrolidine (B122466) Synthesis
Catalytic SystemReactantsKey AdvantagesReference
Palladium/Phosphine Ligandγ-(N-arylamino)alkenes, Aryl bromidesHigh diastereoselectivity; Tunable regioselectivity nih.gov
Manganese Complex1,4-Diols, Primary aminesSolvent-free; High selectivity for pyrroles nih.gov
Calcium(II)/Copper(II)Furan derivatives, Aniline derivativesDiversity-oriented; Single pot synthesis rsc.org
B(C₆F₅)₃PyrrolidinesCatalytic dehydrogenation; Late-stage functionalization acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of heterocyclic compounds. These technologies offer precise control over reaction parameters, leading to improved yields, enhanced safety, and the potential for high-throughput synthesis and library generation. nih.gov

Flow microreactors have been successfully used for the electroreductive cyclization of imines with terminal dihaloalkanes to produce pyrrolidine derivatives, demonstrating higher yields compared to conventional batch reactions. researchgate.net The synthesis of pyrrole-3-carboxylic acids has been achieved in a one-step continuous flow process directly from commercially available starting materials, a significant improvement over multi-step batch protocols. nih.gov Automated synthesis systems, often utilizing reagent cartridges, are making the synthesis of complex heterocycles more accessible and reproducible. researchgate.netyoutube.com These systems can perform multi-step reactions and purifications with minimal manual intervention, accelerating the discovery of new drug candidates. nih.govscribd.comresearchgate.net The application of these automated and flow-based methods to the synthesis of 3-phenyl-octahydrocyclopenta[b]pyrrole and its derivatives is a promising future direction that could significantly streamline their production.

Advanced Stereochemical Control in Complex Derivatization

Given that the octahydrocyclopenta[b]pyrrole core can contain multiple stereocenters, achieving precise stereochemical control during its synthesis and derivatization is crucial for developing effective and selective drug candidates. nih.gov Recent research has focused on developing highly stereoselective synthetic methods.

Asymmetric multicomponent reactions have emerged as a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines, capable of constructing up to three contiguous stereocenters in a single operation. acs.orgnih.govnih.gov For the octahydrocyclopenta[b]pyrrole system specifically, a stereoselective synthesis of phosphonic and phosphinic acid analogues has been reported, achieving all possible cis-fused stereoisomers. thieme-connect.de This was accomplished through the diastereoselective synthesis of the bicyclic hexahydrocyclopenta[b]pyrrol-2-one core, followed by nucleophilic addition to chiral N-acyliminium ions. thieme-connect.de

Other notable methods include the highly diastereoselective synthesis of silyl-substituted pyrrolidines through a one-pot, four-step protocol acs.org and the stereoselective synthesis of octahydropyrano[3,2-b]pyrrole derivatives via double reductive amination. nih.gov These advancements in stereochemical control are critical for exploring the structure-activity relationships of different stereoisomers of this compound derivatives.

Exploration of Non-Biological Applications (e.g., Materials Science, Catalysis)

While the primary focus on the this compound scaffold has been in medicinal chemistry, its inherent structural and electronic properties suggest potential for non-biological applications, particularly in materials science and catalysis.

The pyrrolidine scaffold is a well-established motif in organocatalysis, with proline and its derivatives being widely used to catalyze a variety of asymmetric transformations. nih.govbohrium.com The rigid, bicyclic structure of octahydrocyclopenta[b]pyrrole could offer unique steric and electronic environments for catalytic applications. Fused and spiro-linked pyrrolidine derivatives are known to be useful as ligands in asymmetric synthesis and catalysis due to their rigid spatial structure. mdpi.com

In materials science, pyrrole-based polymers are known for their conducting properties. acs.org While the saturated octahydrocyclopenta[b]pyrrole core does not possess inherent conductivity, it can serve as a versatile scaffold for the attachment of functional groups relevant to materials science. For example, phenyl-substituted pyrrolidines could be incorporated into larger polymeric structures or used to create novel dyes and sensors. acs.org The exploration of these non-biological applications remains a largely untapped area of research with significant potential.

Sophisticated Computational Predictions for Reaction Outcomes and Structural Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, elucidation of reaction mechanisms, and understanding of structural properties. For the this compound system, computational methods are being applied to guide synthetic efforts and rationalize experimental observations.

Density Functional Theory (DFT) studies have been employed to investigate the mechanisms of reactions involving pyrrolidine and pyrrole derivatives. For example, DFT calculations have unveiled the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines acs.orgacs.org and have been used to study the chemo-, regio-, and stereoselectivities of cycloaddition reactions involving pyrrolin-2-one. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and predicting the feasibility of new transformations.

Furthermore, molecular modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and docking studies are used to predict the biological activity of N-substituted pyrrole derivatives and to design new inhibitors with enhanced potency. nih.govrsc.orgbohrium.com These computational approaches allow for the rational design of novel this compound derivatives with desired properties, thereby accelerating the drug discovery process.

Table 2: Computational Methods in Pyrrolidine/Pyrrole Chemistry
Computational MethodApplicationKey Insights ProvidedReference
DFTMechanistic studies of reactionsReaction pathways, transition state energies, selectivity acs.orgacs.orgresearchgate.net
QSAR (2D and 3D)Predicting biological activityCorrelation between structure and activity nih.govbohrium.com
Molecular DockingPredicting binding modes to biological targetsLigand-protein interactions, binding affinity nih.govrsc.org

Q & A

Q. What are the recommended synthetic strategies for 3-phenyl-octahydrocyclopenta[b]pyrrole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step approaches, including cycloaddition reactions to form the bicyclic pyrrolidine core, followed by phenyl group introduction via Friedel-Crafts alkylation or cross-coupling reactions. Fluorination and nitrile incorporation steps (if applicable) may require specialized reagents like DAST (diethylaminosulfur trifluoride) or Strecker synthesis protocols . Reaction optimization (e.g., temperature, catalyst loading) is critical: for example, using palladium catalysts for Suzuki-Miyaura coupling can enhance regioselectivity. Yield improvements often involve iterative solvent screening (e.g., THF vs. DMF) and purification via column chromatography with gradients optimized for polar intermediates .

Q. Which analytical techniques are most effective for resolving the stereochemistry of octahydrocyclopenta[b]pyrrole derivatives?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated for related compounds like (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives . For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate cis/trans configurations in solution. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while computational methods (DFT-based NMR prediction) validate observed splitting patterns .

Q. What physicochemical properties of this compound are critical for reactivity in downstream applications?

Key properties include:

  • Lipophilicity (logP): Impacts membrane permeability in biological studies; measured via reverse-phase HPLC retention times .
  • Basicity : The pyrrolidine nitrogen’s pKa (~9–10) influences protonation states under physiological conditions, affecting binding affinity in enzyme inhibition assays .
  • Thermal stability : TGA/DSC analyses reveal decomposition thresholds (>200°C), guiding safe handling during high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for octahydrocyclopenta[b]pyrrole derivatives?

Discrepancies often arise from misassignment of axial vs. equatorial substituents. A systematic approach includes:

  • Comparative crystallography : Cross-validate new structures with existing databases (e.g., Cambridge Structural Database) .
  • Vibrational circular dichroism (VCD) : Detects absolute configuration by correlating experimental and computed IR spectra .
  • Dynamic NMR : Monitors ring-flipping barriers in deuterated solvents to confirm rigid vs. flexible conformers .

Q. What methodologies optimize multi-step syntheses of this compound amid competing side reactions?

Common side reactions include over-fluorination or pyrrolidine ring-opening. Mitigation strategies:

  • Flow chemistry : Enables precise control of residence time and temperature during fluorination, reducing byproduct formation .
  • Protecting group strategies : Use Boc or Fmoc groups to shield the pyrrolidine nitrogen during phenylation steps .
  • In-line monitoring : FTIR or ReactIR tracks intermediate formation in real time, allowing rapid adjustment of stoichiometry .

Q. How do computational models predict the stability and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Thermochemical stability : Reaction enthalpies (e.g., ΔHf for pyrrole derivatives) align with experimental pyrolysis data .
  • Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity toward electrophiles, guiding functionalization strategies .
  • Solvation effects : COSMO-RS simulations correlate computed solubility parameters with experimental logP values .

Q. What experimental frameworks assess the interaction of this compound with biological targets?

  • Enzyme inhibition assays : Use fluorescence polarization to measure binding constants (Ki) for targets like proteases or kinases .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies on active-site residues .
  • Metabolic stability : LC-MS/MS tracks compound degradation in liver microsomes, identifying susceptibility to cytochrome P450 oxidation .

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